molecular formula C14H13N3O2S B1683597 wy-47766 CAS No. 134217-27-9

wy-47766

Cat. No.: B1683597
CAS No.: 134217-27-9
M. Wt: 287.34 g/mol
InChI Key: SWPJMIZLPONDGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WY-47766 involves the preparation of 3-[(aryl)methyl]sulfinyl-1H-imidazo[4,5-c]pyridine. The synthetic route includes the following steps :

    Formation of the imidazo[4,5-c]pyridine core: This is achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the arylmethyl group: This step involves a substitution reaction where the arylmethyl group is introduced to the core structure.

    Oxidation to form the sulfinyl group: The final step involves the oxidation of the thioether to the sulfinyl group under controlled conditions.

Industrial production methods typically involve scaling up these reactions while ensuring the purity and yield of the final product. The compound can be dissolved in a carrier and sterilized by filtration for parenteral solutions .

Chemical Reactions Analysis

WY-47766 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for the oxidation step and appropriate arylmethyl halides for the substitution step. The major products formed from these reactions include the sulfinyl derivative and the substituted imidazo[4,5-c]pyridine core .

Scientific Research Applications

WY-47766 has several scientific research applications, including :

    Chemistry: It is used as a model compound to study proton pump inhibition and the synthesis of related compounds.

    Biology: The compound is used to study the role of vacuolar H±ATPase in osteoclasts and its impact on bone resorption.

    Medicine: this compound has been investigated for its potential use in treating postmenopausal osteoporosis by inhibiting bone resorption.

    Industry: The compound is used in the development of new proton pump inhibitors and related pharmaceuticals.

Mechanism of Action

WY-47766 exerts its effects by selectively inhibiting the vacuolar H±ATPase in osteoclasts. This enzyme is responsible for acidifying the resorption lacuna, which is essential for bone resorption. By inhibiting this enzyme, this compound reduces the activity of osteoclasts, thereby decreasing bone resorption and potentially treating osteoporosis .

Comparison with Similar Compounds

WY-47766 is similar to other proton pump inhibitors such as bafilomycin A1 and ilaprazole. it is unique in its selective inhibition of the vacuolar H±ATPase in osteoclasts, making it particularly useful for studying bone resorption and osteoporosis . Other similar compounds include:

This compound stands out due to its specific application in osteoporosis research and its unique mechanism of action targeting osteoclasts .

Properties

CAS No.

134217-27-9

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylsulfinyl]-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C14H13N3O2S/c1-19-11-4-2-3-10(7-11)9-20(18)14-16-12-5-6-15-8-13(12)17-14/h2-8H,9H2,1H3,(H,16,17)

InChI Key

SWPJMIZLPONDGF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=NC=C3

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-methoxyphenylmethylthionyl)-imidazo(4,5-c)pyridine
OST-766
WY 47766
WY-47766

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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